13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea
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Overview
Description
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with thiourea under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-yl)benzaldehyde: A precursor in the synthesis of 13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea.
Thiourea: A key reactant in the synthesis and a structurally related compound.
Morpholine: A component of the morpholine ring present in the compound.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a thiourea group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit a range of activities that are not commonly observed in other similar compounds.
Properties
Molecular Formula |
C23H28N6O2S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
1,3-bis[(E)-(4-morpholin-4-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C23H28N6O2S/c32-23(26-24-17-19-1-5-21(6-2-19)28-9-13-30-14-10-28)27-25-18-20-3-7-22(8-4-20)29-11-15-31-16-12-29/h1-8,17-18H,9-16H2,(H2,26,27,32)/b24-17+,25-18+ |
InChI Key |
JGHPSJVADTZQOZ-WZGDJCGDSA-N |
Isomeric SMILES |
C1N(CCOC1)C2=CC=C(C=C2)/C=N/NC(=S)N/N=C/C3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NN=CC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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